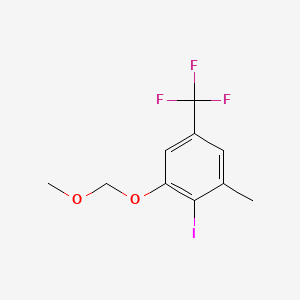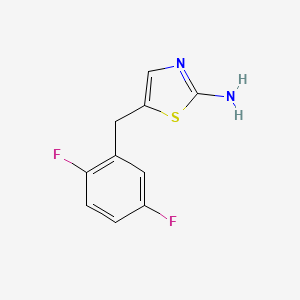
7-Chloro-4-hydroxy-5,8-dimethoxy-2-naphthalenecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy-5,8-dimethoxy- is a complex organic compound with the molecular formula C13H11ClO5. This compound is known for its unique structural features, which include a naphthalene ring substituted with chloro, hydroxy, and methoxy groups. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy-5,8-dimethoxy- typically involves multi-step organic reactions. One common method includes the chlorination of 2-naphthalenecarboxylic acid followed by hydroxylation and methoxylation under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The process includes the use of high-purity reagents and advanced purification techniques such as recrystallization and chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy-5,8-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into different hydroxy and methoxy derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chloro group.
Major Products
The major products formed from these reactions include various substituted naphthalenes, quinones, and other derivatives that retain the core naphthalene structure.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy-5,8-dimethoxy- is utilized in several scientific research fields:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy-5,8-dimethoxy- involves its interaction with specific molecular targets. The chloro, hydroxy, and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, including oxidative stress and enzyme inhibition, which contribute to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthalenecarboxylic acid: Lacks the chloro, hydroxy, and methoxy substitutions.
7-Chloro-2-naphthalenecarboxylic acid: Contains only the chloro substitution.
4-Hydroxy-2-naphthalenecarboxylic acid: Contains only the hydroxy substitution.
Uniqueness
2-Naphthalenecarboxylic acid, 7-chloro-4-hydroxy-5,8-dimethoxy- is unique due to the combination of chloro, hydroxy, and methoxy groups on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C13H11ClO5 |
|---|---|
Molekulargewicht |
282.67 g/mol |
IUPAC-Name |
7-chloro-4-hydroxy-5,8-dimethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H11ClO5/c1-18-10-5-8(14)12(19-2)7-3-6(13(16)17)4-9(15)11(7)10/h3-5,15H,1-2H3,(H,16,17) |
InChI-Schlüssel |
FTRKQTKMXUBRMJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C2=C1C(=CC(=C2)C(=O)O)O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Oxa-1-azaspiro[4.5]decane-2,6,8-trione](/img/structure/B13929733.png)

![25-Methoxy-31-methyl-22,22-dioxo-3,22lambda6,30-trithia-6,8,15,23,26-pentazahexacyclo[22.3.1.12,5.110,13.117,21.04,9]hentriaconta-1(28),2(31),4,6,8,10,12,17(29),18,20,24,26-dodecaen-16-one](/img/structure/B13929743.png)






![Tert-butyl 2-(3-bromo-5-oxo-5,7-dihydro-6H-pyrrolo[3,4-B]pyridin-6-YL)acetate](/img/structure/B13929800.png)


![N-(3,4-dichlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13929826.png)

